(4,5-Diiodo-1,2-phenylene)dimethanol
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Overview
Description
(4,5-Diiodo-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H8I2O2 and a molecular weight of 389.96 g/mol . It is an aryl compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diiodo-1,2-phenylene)dimethanol typically involves the iodination of 1,2-dimethoxybenzene followed by demethylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The demethylation step can be achieved using hydrobromic acid or other suitable reagents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4,5-Diiodo-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding aldehydes or ketones, while substitution of iodine atoms could result in various substituted benzene derivatives .
Scientific Research Applications
(4,5-Diiodo-1,2-phenylene)dimethanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Diiodo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the iodine atoms can participate in halogen bonding interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Similar in structure but lacks the hydroxyl groups.
1,2-Diiodobenzene: Similar in structure but lacks the hydroxyl groups.
4-Iodophenyl iodide: Similar in structure but lacks the hydroxyl groups.
Uniqueness
(4,5-Diiodo-1,2-phenylene)dimethanol is unique due to the presence of both iodine atoms and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
53279-73-5 |
---|---|
Molecular Formula |
C8H8I2O2 |
Molecular Weight |
389.96 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4,5-diiodophenyl]methanol |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 |
InChI Key |
CRTAWVMSVITSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)CO)CO |
Origin of Product |
United States |
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